

# Application Note: A Proposed Synthetic Route for 2-(4-Methoxyphenyl)azepane

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)azepane

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## Abstract

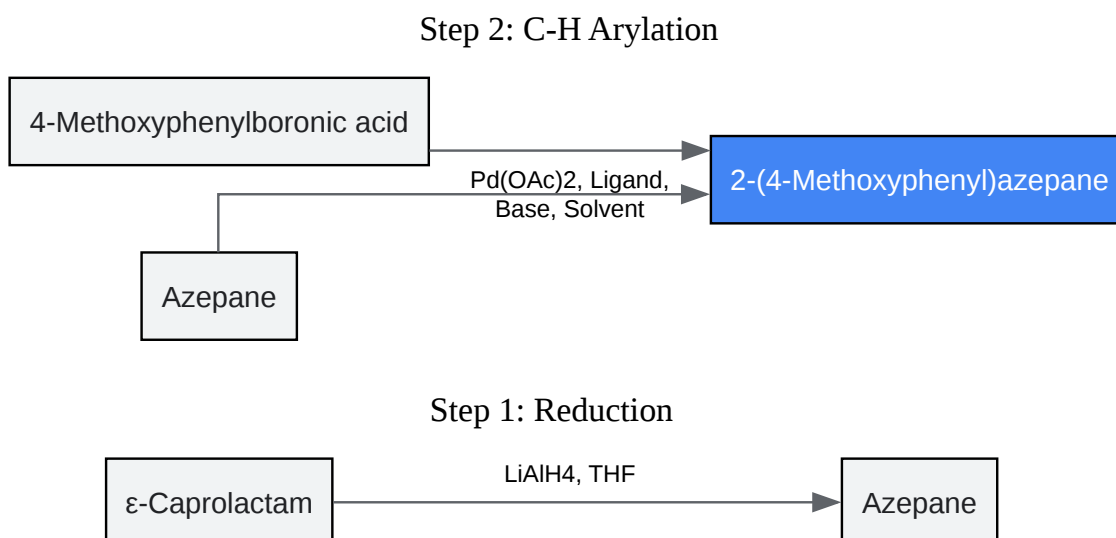
This document outlines a detailed protocol for a proposed two-step synthetic route to obtain **2-(4-Methoxyphenyl)azepane**, a valuable scaffold in medicinal chemistry. The synthesis commences with the reduction of commercially available  $\epsilon$ -caprolactam to yield the azepane ring, followed by a direct palladium-catalyzed C-H arylation to introduce the 4-methoxyphenyl group at the 2-position. This application note provides comprehensive experimental procedures, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow to guide researchers in the preparation of this and structurally related compounds.

## Introduction

Azepane derivatives are significant structural motifs in a variety of biologically active compounds and approved pharmaceuticals.<sup>[1][2]</sup> The substituent at the 2-position of the azepane ring, in particular, can significantly influence the pharmacological profile of these molecules. The target compound, **2-(4-methoxyphenyl)azepane**, incorporates the 4-methoxyphenyl moiety, a common feature in numerous bioactive molecules. This document details a feasible synthetic approach for the preparation of this compound, starting from readily available materials. The proposed route involves two key transformations: the reduction of a lactam to the corresponding cyclic amine, and a subsequent direct C-H functionalization for the introduction of the aryl group.

## Proposed Synthetic Pathway

The proposed synthesis of **2-(4-methoxyphenyl)azepane** is a two-step process starting from  $\epsilon$ -caprolactam.



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Caption: Proposed synthetic pathway for **2-(4-Methoxyphenyl)azepane**.

## Experimental Protocols

### Step 1: Synthesis of Azepane from $\epsilon$ -Caprolactam

This procedure describes the reduction of  $\epsilon$ -caprolactam to azepane using lithium aluminum hydride ( $\text{LiAlH}_4$ ).

Materials:

- $\epsilon$ -Caprolactam
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)

- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water
- Sodium hydroxide ( $\text{NaOH}$ )
- Diethyl ether

#### Procedure:

- A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of  $\text{LiAlH}_4$  (1.2 eq) in anhydrous THF (100 mL).
- A solution of  $\epsilon$ -caprolactam (1.0 eq) in anhydrous THF (150 mL) is added dropwise to the  $\text{LiAlH}_4$  suspension at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 8 hours.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to 0 °C, and excess  $\text{LiAlH}_4$  is quenched by the slow, dropwise addition of water (x mL, where x is the mass of  $\text{LiAlH}_4$  in grams), followed by 15% aqueous  $\text{NaOH}$  solution (x mL), and finally water (3x mL).
- The resulting white precipitate is filtered off and washed with diethyl ether.
- The combined organic phases are dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and the solvent is removed under reduced pressure to yield azepane as a colorless liquid.

## Step 2: Synthesis of 2-(4-Methoxyphenyl)azepane via Palladium-Catalyzed C-H Arylation

This protocol details the direct  $\alpha$ -arylation of the synthesized azepane with 4-methoxyphenylboronic acid.

#### Materials:

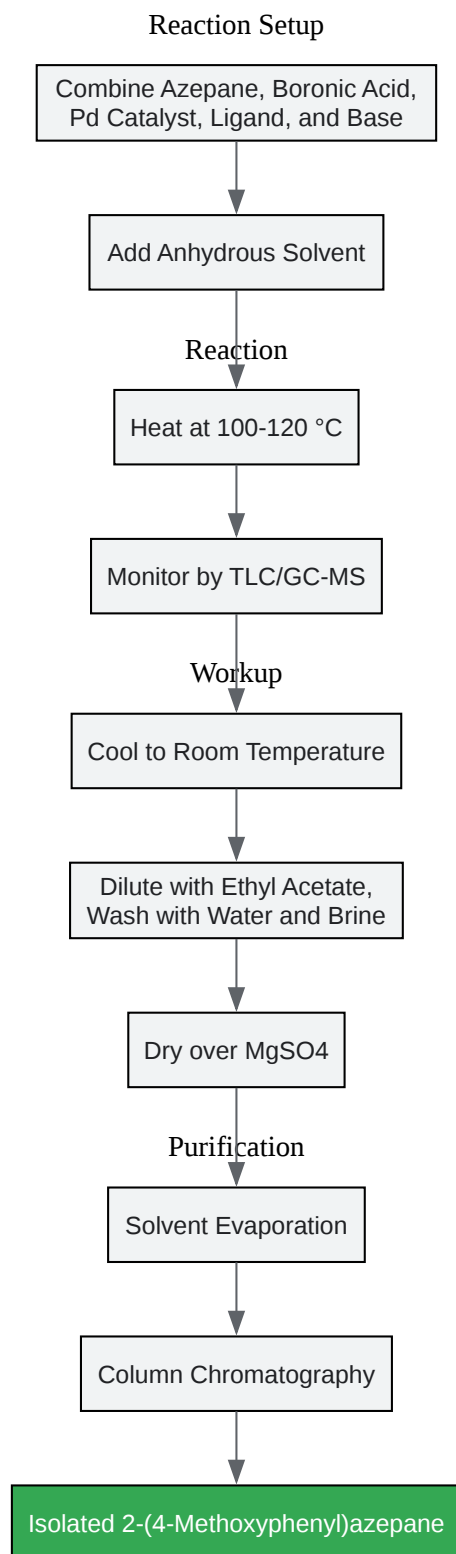
- Azepane
- 4-Methoxyphenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- A suitable phosphine ligand (e.g., SPhos, XPhos)
- A suitable base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ )
- A suitable solvent (e.g., Toluene, Dioxane)
- Deionized water
- Brine
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add azepane (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq),  $\text{Pd}(\text{OAc})_2$  (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).
- Add the anhydrous solvent (e.g., toluene) to the tube.
- The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
- The reaction progress is monitored by TLC or GC-MS.
- After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
- The organic layer is washed with water and brine, then dried over anhydrous  $\text{MgSO}_4$ .
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **2-(4-**

methoxyphenyl)azepane.

## Experimental Workflow



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Caption: Experimental workflow for the C-H arylation step.

## Quantitative Data Summary

The following table summarizes the quantitative data for the proposed synthetic route.

Step	Reactant/Reagent	Molar Eq.	Molecular Weight (g/mol)	Amount (mmol)	Mass/Volume	Product	Theoretical Yield (g)	% Yield
1	$\epsilon$ -Caprolactam	1.0	113.16	10	1.13 g	Azepanone	0.99 g	~85%
1	LiAlH <sub>4</sub>	1.2	37.95	12	0.46 g			
2	Azepanone	1.0	99.17	5	0.50 g	2-(4-Methoxyphenyl)azepanone	1.03 g	~60%*
2	4-Methoxyphenylboronic acid	1.5	151.96	7.5	1.14 g			
2	Pd(OAc) <sub>2</sub>	0.05	224.49	0.25	56 mg			
2	SPhos	0.1	410.51	0.5	205 mg			
2	K <sub>2</sub> CO <sub>3</sub>	2.0	138.21	10	1.38 g			

\*Note: The yield for the C-H arylation step is an estimate based on similar reactions reported in the literature.

## Expected Characterization Data

Upon successful synthesis, the structure of **2-(4-Methoxyphenyl)azepane** (C<sub>13</sub>H<sub>19</sub>NO, M.W.: 205.30 g/mol ) would be confirmed by standard spectroscopic methods.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): Expected chemical shifts (δ, ppm): ~7.2-7.4 (d, 2H, Ar-H), ~6.8-7.0 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH<sub>3</sub>), ~3.5-3.7 (m, 1H, CH-Ar), ~2.8-3.2 (m, 2H, N-CH<sub>2</sub>), ~1.5-2.0 (m, 8H, azepane-CH<sub>2</sub>).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz): Expected chemical shifts (δ, ppm): ~158-160 (Ar-C-O), ~135-138 (Ar-C), ~128-130 (Ar-CH), ~113-115 (Ar-CH), ~65-70 (CH-Ar), ~55 (OCH<sub>3</sub>), ~45-50 (N-CH<sub>2</sub>), and several signals between 25-40 ppm for the remaining azepane carbons.
- Mass Spectrometry (ESI+): Expected m/z: 206.15 [M+H]<sup>+</sup>.

## Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of **2-(4-methoxyphenyl)azepane**. The proposed two-step route, involving a robust reduction followed by a modern C-H activation/arylation reaction, offers a practical approach for accessing this and other 2-arylazepane derivatives. The provided protocols and workflows are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

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## References

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